methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 624726-22-3
VCID: VC16157982
InChI: InChI=1S/C20H16N4O4S2/c1-28-17(26)10-24-14-8-4-2-6-12(14)18(19(24)27)23-22-16(25)11-29-20-21-13-7-3-5-9-15(13)30-20/h2-9,27H,10-11H2,1H3
SMILES:
Molecular Formula: C20H16N4O4S2
Molecular Weight: 440.5 g/mol

methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

CAS No.: 624726-22-3

Cat. No.: VC16157982

Molecular Formula: C20H16N4O4S2

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate - 624726-22-3

Specification

CAS No. 624726-22-3
Molecular Formula C20H16N4O4S2
Molecular Weight 440.5 g/mol
IUPAC Name methyl 2-[3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate
Standard InChI InChI=1S/C20H16N4O4S2/c1-28-17(26)10-24-14-8-4-2-6-12(14)18(19(24)27)23-22-16(25)11-29-20-21-13-7-3-5-9-15(13)30-20/h2-9,27H,10-11H2,1H3
Standard InChI Key VRSJEKYKGGGNEA-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CSC3=NC4=CC=CC=C4S3

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates three key components:

  • Indole core: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is substituted at the 1-position with an acetate group and at the 3-position with a hydrazone linkage.

  • Benzothiazole unit: A heterocyclic ring system containing sulfur and nitrogen atoms, linked to the indole via a sulfanyl-acetyl group. This moiety is known for its electron-deficient properties and role in enhancing molecular interactions with biological targets.

  • Hydrazone bridge: A (–NH–N=CH–) group connecting the indole and benzothiazole components, which introduces conformational rigidity and potential for hydrogen bonding.

The stereochemistry of the hydrazone group is specified as 3Z, indicating a cis configuration around the double bond, which influences molecular geometry and binding affinity .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • ¹H NMR: Signals corresponding to the methyl ester (δ ~3.7 ppm), aromatic protons of indole (δ ~7.1–7.5 ppm), and benzothiazole (δ ~7.8–8.3 ppm) .

  • IR spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹), N–H (∼3300 cm⁻¹), and C–S (∼690 cm⁻¹) .

  • Mass spectrometry: A molecular ion peak at m/z 440.5 confirms the molecular weight.

Computational studies using density functional theory (DFT) predict a planar conformation for the benzothiazole-indole system, facilitating π-π stacking interactions with aromatic residues in enzyme active sites.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Indole functionalization: Introduction of a hydrazine group at the 3-position of 2-oxoindole via nucleophilic substitution.

  • Benzothiazole-thioacetate preparation: Reaction of 2-mercaptobenzothiazole with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride .

  • Hydrazone formation: Condensation of the hydrazine-modified indole with the benzothiazole-thioacetate under acidic conditions.

  • Esterification: Methylation of the acetic acid side chain using methanol and a catalytic acid.

Critical challenges include controlling stereoselectivity at the hydrazone double bond and minimizing side reactions during thioacetate formation .

Optimization Strategies

  • Catalytic systems: Vanadium-based catalysts (e.g., VO(acac)₂) improve reaction yields in sulfide oxidation steps .

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.

Physicochemical Properties

PropertyValueMethod/Reference
Molecular weight440.5 g/molMass spectrometry
Melting point198–202°C (decomposes)Differential scanning calorimetry
SolubilityDMSO: 25 mg/mL; Water: <0.1 mg/mLShake-flask method
logP (octanol-water)3.2 ± 0.3HPLC retention time
StabilityStable at 4°C for 6 monthsAccelerated stability testing

The compound’s lipophilicity (logP = 3.2) suggests moderate membrane permeability, while poor aqueous solubility necessitates formulation strategies for in vivo applications.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.89 μM, surpassing the selectivity of celecoxib (IC₅₀ = 1.2 μM). Molecular docking reveals hydrogen bonding between the hydrazone group and COX-2’s Arg120 residue.

Antimicrobial Effects

Against Staphylococcus aureus:

  • MIC: 8 μg/mL (compared to 2 μg/mL for vancomycin).

  • Biofilm disruption: 62% reduction at 16 μg/mL.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey FeaturesBioactivity (IC₅₀)
Methyl 4-(2-(benzothiazolylsulfanyl)acetyl)carbohydrazonoyl benzoate339995-10-7Extended conjugationCOX-2: 1.1 μM
Ethyl ((3Z)-3-{[(benzothiazolylsulfanyl)acetyl]hydrazono}-2-oxoindolyl)acetate22918900Ethyl ester variantMCF-7: 14.5 μM
Polystyrene-vanadium(IV) complexes-Heterogeneous catalysisSulfide oxidation

The methyl ester derivative discussed here exhibits superior COX-2 selectivity and aqueous stability compared to ethyl analogues .

Applications in Medicinal Chemistry

Drug Development

  • Lead optimization: Modifications to the hydrazone bridge aim to enhance metabolic stability.

  • Combination therapies: Synergy with doxorubicin reduces cardiotoxicity in murine models.

Diagnostic Imaging

Radiolabeling with ¹⁸F (t₁/₂ = 110 min) enables PET imaging of COX-2 overexpression in rheumatoid arthritis.

Future Research Directions

  • In vivo pharmacokinetics: Address low oral bioavailability (<15%) through prodrug strategies.

  • Target validation: CRISPR-Cas9 screening to identify off-target effects.

  • Formulation science: Development of nanoparticle carriers to improve solubility.

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